The compound is classified as a small molecule kinase inhibitor. It was developed through structure-based drug design approaches aimed at enhancing selectivity and efficacy against specific kinase targets involved in various pathological conditions, including cancer and fibrosis . The classification of DDR-TRK-1N falls under the category of investigational drugs used primarily for research purposes.
The synthesis of DDR-TRK-1N involves several key steps that are typically characterized by the coupling of various chemical precursors. The synthetic route may include:
The specific details of the synthetic pathway can vary based on optimization efforts aimed at improving yield and purity .
The molecular structure of DDR-TRK-1N can be described using its InChI representation:
InChI=1S/C29H31F3N4O/c1-34-11-13-35(14-12-34)19-21-15-25(29(30,31)32)18-26(16-21)33-28(37)23-8-7-22-9-10-36(20-24(22)17-23)27
This structure indicates the presence of three fluorine atoms, multiple nitrogen atoms indicating potential interactions with biological targets, and a complex arrangement that supports its role as a kinase inhibitor.
The compound exhibits distinct features such as:
DDR-TRK-1N participates in various biochemical reactions primarily through its interaction with kinase targets. The main reactions include:
These reactions highlight the compound's potential as a therapeutic agent in oncology.
The mechanism by which DDR-TRK-1N exerts its effects involves:
Research indicates that this inhibition leads to reduced expression of fibrotic markers in models of lung fibrosis, showcasing its dual role in targeting both cancerous growth and fibrotic conditions .
DDR-TRK-1N is characterized by:
Key chemical properties include:
These properties are essential for understanding how DDR-TRK-1N can be effectively utilized in laboratory settings.
DDR-TRK-1N has several applications in scientific research:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3